Lipophilicity (logD₇.₄) Differentiates Membrane Permeability Potential from Unsubstituted Morpholine and 4-Methylmorpholine
Morpholine, 4-(1-hydroxypropyl)- displays a measured logD₇.₄ of 0.91, which is approximately 1.8–2.0 log units higher than unsubstituted morpholine (logP ≈ −0.86) and roughly 1.0 log unit higher than 4‑methylmorpholine (logP ≈ −0.11 to −0.33) [1]. This places the target compound in a more favorable lipophilicity window for passive membrane permeation while retaining sufficient aqueous solubility (12.5 mg/mL) for in‑vitro assay preparation [1].
| Evidence Dimension | Calculated/measured logD₇.₄ (or corresponding logP where noted) |
|---|---|
| Target Compound Data | logD₇.₄ = 0.91 (measured) |
| Comparator Or Baseline | Morpholine: logP ≈ −0.86 (expkow database) ; 4‑Methylmorpholine: logP ≈ −0.11 to −0.33 (calculated by various methods) |
| Quantified Difference | Δ logD ≈ +1.8 to +2.0 versus morpholine; Δ logD ≈ +1.0 to +1.2 versus 4‑methylmorpholine |
| Conditions | Physiological pH 7.4, 25 °C, shake‑flask or computational estimation (logP values from authoritative databases) |
Why This Matters
Procurement of unsubstituted morpholine or 4‑methylmorpholine would fail to replicate the higher membrane permeability required for intracellular target engagement, directly impacting the validity of structure‑activity relationship (SAR) campaigns.
- [1] Molaid Chemical Database. N-(2-Hydroxypropyl)morpholine, CAS 2109-66-2, Physicochemical Properties (logD₇.₄, water solubility). Molaid, 2025. View Source
